Lonafarnib
Overview
Description
Lonafarnib is a potent farnesyl transferase inhibitor used primarily to reduce mortality associated with Hutchinson-Gilford progeria syndrome and other progeroid laminopathies . It was originally developed by Merck & Co. and is now marketed by Eiger BioPharmaceuticals under the brand name Zokinvy . This compound has shown significant promise in treating conditions related to premature aging and certain viral infections .
Mechanism of Action
Target of Action
Lonafarnib primarily targets farnesyl transferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins through a process known as farnesylation . This modification is essential for the proper localization and function of many proteins within the cell .
Mode of Action
This compound is a farnesyl transferase inhibitor (FTI) . It works by inhibiting the activity of FTase, thereby preventing the farnesylation of numerous cellular proteins . One such protein is progerin, an aberrant form of lamin A that accumulates in the inner nuclear membrane in conditions such as Hutchinson-Gilford progeria syndrome (HGPS) and other progeroid laminopathies . By inhibiting the farnesylation of progerin, this compound prevents its accumulation at the nuclear membrane, which is a key factor in the pathogenesis of these diseases .
Biochemical Pathways
The inhibition of progerin farnesylation by this compound leads to a reduction in progerin accumulation in the inner nuclear membrane . This can alleviate the disruption of nuclear architecture and cellular function caused by progerin, thereby mitigating the symptoms associated with HGPS and other progeroid laminopathies .
Pharmacokinetics
It is known that this compound has a mean half-life of approximately 4-6 hours following oral administration of 100 mg twice daily in healthy subjects . The absolute oral bioavailability of this compound is unknown .
Result of Action
The inhibition of progerin farnesylation by this compound leads to a reduction in the accumulation of progerin in the inner nuclear membrane . This can alleviate the disruption of nuclear architecture and cellular function caused by progerin . As a result, this compound can improve symptoms in patients with HGPS and other progeroid laminopathies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by food intake. Following a single oral dose of this compound 75 mg with a high-fat meal, the this compound peak plasma concentration (C max) and the area under the concentration-time curve (AUC) decreased by 55% and 29%, respectively, compared with fasted conditions .
Biochemical Analysis
Biochemical Properties
Lonafarnib interacts with farnesyl transferase, an enzyme involved in the post-translational modification of proteins . By inhibiting this enzyme, this compound prevents the farnesylation of numerous cellular proteins, including progerin, a mutant form of the protein lamin A that accumulates in the inner nuclear membrane .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the accumulation of progerin and progerin-like proteins in the nucleus and cellular cytoskeleton . This inhibition improves nuclear morphology and normalizes the structure and function of progerin-containing cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of farnesyl transferase, which reduces the farnesylation of numerous cellular proteins, including progerin . As progerin farnesylation is important for localization to the nuclear membrane, this compound inhibits progerin accumulation and improves symptoms in HGPS patients .
Temporal Effects in Laboratory Settings
This compound has a mean half-life of approximately 4-6 hours following oral administration of 100 mg twice daily in healthy subjects .
Dosage Effects in Animal Models
In a mouse model of Hutchinson-Gilford Progeria Syndrome, daily post-weaning treatment with this compound resulted in 100% survival of the treated mice to the study end-point . This was associated with improvements in arterial structure and function, significantly reducing pulse wave velocity and improving left ventricular diastolic function .
Metabolic Pathways
This compound is involved in the farnesylation pathway, where it inhibits the enzyme farnesyl transferase . The two most prevalent metabolites of this compound were the active HM21 and HM17, which account for 14% and 15% of plasma radioactivity .
Transport and Distribution
It is known that this compound binds to the farnesyltransferase inhibitor binding site on post-translational processing pathways and blocks accumulation of abnormal progerin and progerin-like proteins in the inner nuclear membrane .
Subcellular Localization
This compound, by inhibiting farnesyl transferase, prevents the farnesylation and subsequent accumulation of progerin and progerin-like proteins in the nucleus and cellular cytoskeleton . This suggests that this compound primarily localizes to the inner nuclear membrane where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lonafarnib is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a dibromo-chloropyridine intermediate, which is then subjected to a series of reactions including nucleophilic substitution, amide formation, and piperidine ring closure . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger batch sizes. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards . Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lonafarnib undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions are integral to the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the synthesis of this compound . These intermediates are further processed to yield the final active pharmaceutical ingredient .
Scientific Research Applications
Lonafarnib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying farnesyl transferase inhibition and related biochemical pathways.
Biology: Investigated for its role in cellular aging and the treatment of progeroid syndromes.
Medicine: Approved for the treatment of Hutchinson-Gilford progeria syndrome and certain progeroid laminopathies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Lonafarnib is unique in its specific application for treating Hutchinson-Gilford progeria syndrome and its demonstrated efficacy in reducing mortality associated with this condition . Unlike other farnesyl transferase inhibitors, this compound has received FDA approval for this rare genetic disorder, highlighting its clinical significance .
Properties
IUPAC Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTURDWPRKSOA-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Br2ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172927 | |
Record name | Lonafarnib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
~3mg/ml | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies. | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
193275-84-2 | |
Record name | Lonafarnib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lonafarnib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lonafarnib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LONAFARNIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Lonafarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational farnesylation of proteins. []
ANone: this compound acts as a non-peptidomimetic inhibitor of FTase, preventing the attachment of a farnesyl group to target proteins. This disrupts the localization and function of these proteins, many of which are involved in cell signaling pathways essential for cell growth and survival. []
ANone: this compound's inhibition of FTase impacts various cellular processes, including:
- Inhibition of Ras signaling: While initially developed to target oncogenic Ras proteins, this compound's impact on Ras is complex and may vary depending on the cell type and context. [, , ]
- Disruption of microtubule dynamics: this compound affects the microtubule cytoskeleton, leading to microtubule bundle formation, increased stabilization and acetylation, and suppression of microtubule dynamics. []
- Induction of apoptosis: this compound can induce apoptosis through various mechanisms, including activation of caspase-8 and upregulation of the death receptor 5 (DR5). []
- Modulation of cell cycle progression: this compound can induce cell cycle arrest at the G1 or G2/M phases. []
- Inhibition of multidrug resistance proteins: this compound has been shown to inhibit the function of multidrug resistance proteins (MRPs) 1 and 2, potentially overcoming resistance to certain chemotherapeutic agents. []
ANone: The molecular formula of this compound is C32H38F3N3O3, and its molecular weight is 567.65 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate the structure of this compound and its metabolites. []
ANone: Modifications to the terminal 4-methylpiperidine-1-carboxamide residue of this compound influence its cytotoxicity and selectivity for cancer cells over non-malignant cells. For instance, the 1-cyclohexyl-1-methylurea derivative (15b) exhibited selectivity for tumor cells, inhibiting the growth of Michigan Cancer Foundation-7 (MCF-7) breast cancer cells without affecting simian virus 80 (SV-80) fibroblasts. []
ANone: While food affects the pharmacokinetics of this compound after a single dose, this effect diminishes following multiple doses. It is recommended to administer multiple-dose this compound with food to improve tolerability. []
ANone: The mean half-life of this compound ranges from 4 to 7 hours, and the median Tmax values range from 4 to 8 hours. []
ANone: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. [] The specific metabolic pathways and excretion routes may vary depending on the species and individual factors.
ANone: Ritonavir, a CYP3A4 inhibitor, can increase liver concentrations of this compound, potentially enhancing its efficacy at lower doses. [, ]
ANone: this compound has no apparent effect on the pharmacokinetics of gemcitabine. []
ANone: this compound demonstrates antiproliferative activity against various cancer cell lines, including those derived from breast cancer (e.g., MCF-7), prostate cancer (e.g., 22Rv1, LNCaP, DU-145, PC3), and lung cancer. [, , ]
ANone: this compound exhibits antitumor activity in various xenograft models of human cancers, including breast cancer, prostate cancer, and lung cancer. [, ]
ANone: this compound treatment has shown promising results in mouse models of HGPS, improving cardiovascular function and survival. []
ANone: Clinical trials have demonstrated that this compound can extend lifespan in patients with HGPS. The U.S. Food and Drug Administration approved Zokinvy™ (this compound) in November 2020 for treating these patients. [, ]
ANone: Resistance to this compound can arise from mutations in the target protein, FTase β. These mutations can alter the drug-binding site or affect the enzyme's substrate specificity, reducing the inhibitor's efficacy. []
ANone: While the identified mutations confer resistance to this compound, they may or may not confer cross-resistance to other structurally similar FTIs. Further research is needed to fully characterize the potential for cross-resistance. []
ANone: Research suggests that the FNTB promoter polymorphism rs11623866 could potentially serve as a predictive biomarker for this compound treatment in ovarian cancer. Patients carrying the GG genotype showed an unfavorable response to this compound compared to those with other genotypes. [, ]
ANone: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and quantitative method used to determine this compound levels in human plasma. []
ANone: The validation of analytical methods, such as HPLC-MS/MS for this compound, adheres to regulatory guidelines (e.g., FDA guidelines for bioanalytical method validation). This includes assessing parameters such as accuracy, precision, specificity, linearity, range, sensitivity, and stability. []
ANone: this compound is primarily metabolized by CYP3A4 and CYP3A5. Co-administration with inhibitors of these enzymes, such as ritonavir, can increase this compound exposure. [, ]
ANone:
ANone: this compound (SCH66336) was one of the first farnesyltransferase inhibitors to enter clinical development, with early studies exploring its use in various cancer types, including head and neck squamous cell carcinoma and non-small cell lung cancer. []
ANone: The FDA approval of Zokinvy™ (this compound) in November 2020 for treating HGPS marked a major milestone, representing the first approved treatment for this devastating genetic disorder. [, ]
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